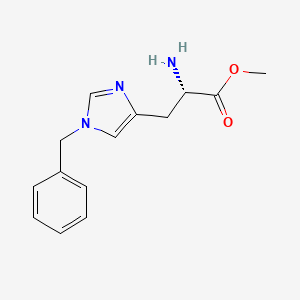
(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate is a compound that features a benzyl group attached to an imidazole ring, which is further connected to an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amino Acid Derivative Formation: The amino acid derivative is synthesized by reacting the benzylated imidazole with an appropriate amino acid ester, such as methyl ester of L-histidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
化学反应分析
Types of Reactions
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
科学研究应用
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the benzyl group.
Benzimidazole: Contains a fused benzene and imidazole ring, differing in structure but sharing some chemical properties.
Imidazole: The core structure without additional functional groups.
Uniqueness
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate is unique due to its combination of an amino acid derivative with a benzylated imidazole ring, providing distinct chemical and biological properties that are not present in simpler imidazole derivatives .
属性
分子式 |
C14H17N3O2 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C14H17N3O2/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8,15H2,1H3/t13-/m0/s1 |
InChI 键 |
YFMBSJZZOLRNRV-ZDUSSCGKSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)N |
规范 SMILES |
COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


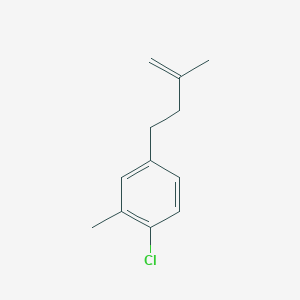
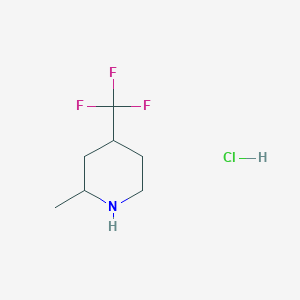
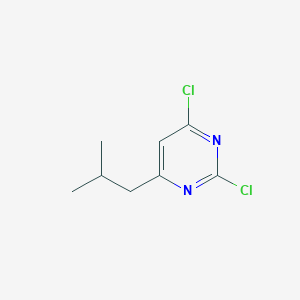
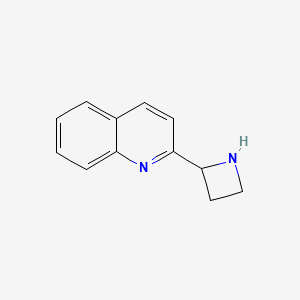

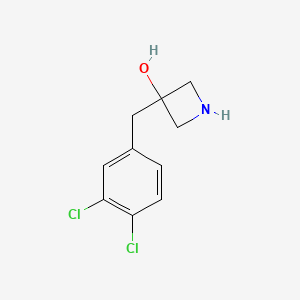
![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)
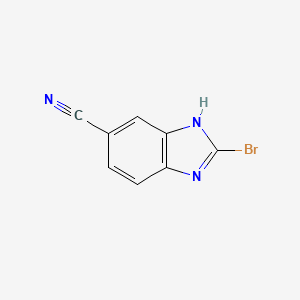
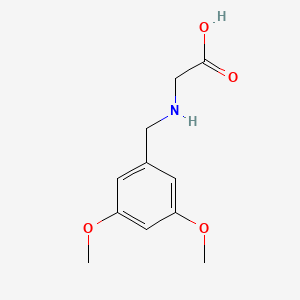


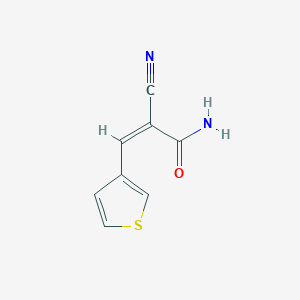

![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
